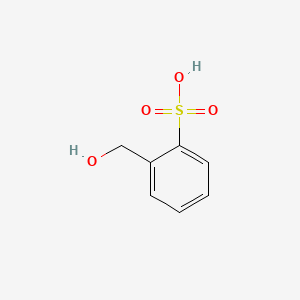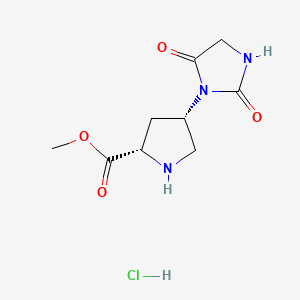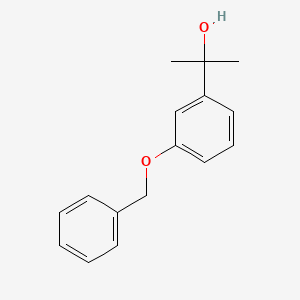
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a tetrahydroisoquinoline core, with trifluoroacetic acid as a functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzyloxy group, and the addition of the trifluoroacetic acid moiety. Common synthetic routes may involve:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Addition of Trifluoroacetic Acid: The final step may involve the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid group under basic conditions.
Major Products Formed
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-1H-indole: Shares the benzyloxy group but has an indole core instead of tetrahydroisoquinoline.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a benzaldehyde core.
Uniqueness
6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is unique due to its combination of the tetrahydroisoquinoline core with the benzyloxy and trifluoroacetic acid groups, providing distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C18H18F3NO3 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17NO.C2HF3O2/c1-2-4-13(5-3-1)12-18-16-7-6-15-11-17-9-8-14(15)10-16;3-2(4,5)1(6)7/h1-7,10,17H,8-9,11-12H2;(H,6,7) |
Clave InChI |
RFQBTQBPGKEYRG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


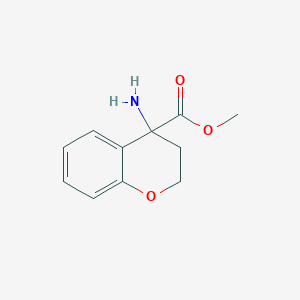
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
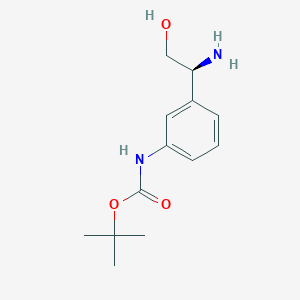

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
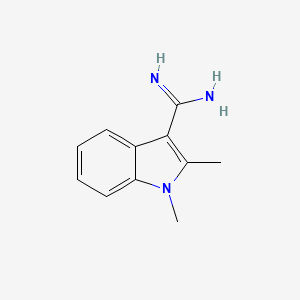
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)

![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
